n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine

Catalog No.
S1927720
CAS No.
5450-56-6
M.F
C20H35NO2
M. Wt
321.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamin...

CAS Number

5450-56-6

Product Name

n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine

IUPAC Name

N,N-dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine

Molecular Formula

C20H35NO2

Molecular Weight

321.5 g/mol

InChI

InChI=1S/C20H35NO2/c1-4-5-6-7-8-9-10-19-11-13-20(14-12-19)23-18-17-22-16-15-21(2)3/h11-14H,4-10,15-18H2,1-3H3

InChI Key

QGQQSYMDAKHKNK-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)OCCOCCN(C)C

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OCCOCCN(C)C

The exact mass of the compound n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9977. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • PubChem: A search on PubChem, a public database of chemicals maintained by the National Institutes of Health (NIH), reveals no associated scientific literature or reported biological activities for this compound [].

  • Limited Search Results: Scientific databases like ScienceDirect or Google Scholar also yield no significant results for this specific compound.

This lack of information suggests that n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine is either a niche research compound not widely studied or a recently synthesized molecule yet to be explored in scientific research.

Further Research Avenues:

  • If you have a specific research interest in this compound, contacting a synthetic chemistry research group or a laboratory specializing in organic chemistry might be helpful.
  • Scientific conferences or symposiums might also provide insights into recent advancements in the field and potentially unveil research on this specific molecule.

N,N-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine is a chemical compound with the molecular formula C20H35NO2C_{20}H_{35}NO_2 and a molecular weight of approximately 321.505 g/mol. It features a complex structure characterized by an ethanamine backbone, two methyl groups attached to the nitrogen atom, and a phenoxy group substituted with an octyl chain. This compound is often studied for its potential applications in various fields, including pharmaceuticals and materials science.

  • Oxidation: This compound can be oxidized under specific conditions, which may alter its functional groups and affect its biological activity.
  • Alkylation: The nitrogen atom in the amine group can participate in alkylation reactions, allowing for the introduction of additional alkyl chains or functional groups.
  • Esterification: The hydroxyl groups present may react with acids to form esters, which can modify solubility and reactivity .

Research indicates that N,N-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine exhibits various biological activities. Some studies suggest that it may have potential as a surfactant or emulsifying agent due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. Additionally, compounds with similar structures have been investigated for their potential neuroprotective effects and ability to modulate neurotransmitter systems .

The synthesis of N,N-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine typically involves several steps:

  • Formation of the Phenoxy Group: The synthesis begins with the preparation of the phenoxy derivative by reacting phenol with an appropriate alkyl halide (octyl bromide) in the presence of a base.
  • Ethanolamine Reaction: This phenoxy compound is then reacted with ethylene oxide or a similar ethylene derivative to form the ethoxy linkage.
  • Methylation: Finally, N,N-dimethylation is achieved using methyl iodide or dimethyl sulfate in the presence of a base to yield the final product.

Each step requires careful control of reaction conditions to maximize yield and purity .

N,N-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine has potential applications in various fields:

  • Surfactants: Due to its amphiphilic nature, it can be used in formulations as a surfactant or emulsifier.
  • Pharmaceuticals: Its biological activity suggests potential uses in drug development, particularly for neurological conditions.
  • Materials Science: The compound may serve as an additive in polymer formulations to enhance properties such as flexibility and thermal stability .

Studies exploring the interactions of N,N-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine with biological systems have indicated that it may influence membrane fluidity and permeability. This could affect drug delivery systems where enhanced absorption through biological membranes is desired. Additionally, interaction studies with neurotransmitter receptors may provide insights into its pharmacological potential .

Similar Compounds: Comparison

Several compounds share structural similarities with N,N-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N,N-Dimethyl-2-[2-(4-nonylphenoxy)ethoxy]ethanamineC_{21}H_{37}NO_2Similar structure but with a nonyl group
N,N-Dimethyl-2-[2-(4-decylphenoxy)ethoxy]ethanamineC_{22}H_{39}NO_2Contains a decyl chain, affecting hydrophobicity
N,N-Dimethyl-2-[2-(phenylmethyl)phenoxy]ethanamineC_{23}H_{29}NOLacks long alkyl chains, potentially altering solubility

Uniqueness

N,N-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine's unique feature lies in its specific octyl substitution on the phenoxy group, which enhances its lipophilicity compared to other similar compounds. This property may contribute to its distinct biological activities and applications in various formulations.

The solubility profile of n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine exhibits amphiphilic characteristics typical of ethoxylated surfactants with both hydrophilic and lipophilic moieties [1] [2]. The compound demonstrates moderate to good water solubility attributed to the presence of ethoxy groups (-OCH₂CH₂-) and the tertiary amine functionality [3] [1].

Water Solubility Properties:
The ethoxy chain contributes significantly to water solubility through hydrogen bonding interactions with water molecules [4] [1]. Similar ethoxylated amine compounds exhibit complete miscibility at moderate concentrations, with solubility decreasing as temperature decreases [4]. The dimethylamino group provides additional hydrophilic character through its basic nature, enhancing water compatibility [3] [5].

Organic Solvent Solubility:
The compound demonstrates excellent solubility in various organic solvents including alcohols (ethanol, methanol), ethers, and hydrocarbons [1] [2] [6]. The octylphenyl group provides substantial lipophilic character, enabling dissolution in nonpolar solvents such as toluene and hexane [7]. Chlorinated solvents also show good compatibility due to the compound's intermediate polarity characteristics [1] [2].

Solvent TypeSolubilityMechanism
WaterModerate to GoodHydrogen bonding via ethoxy groups and amine basicity
AlcoholsExcellentBoth hydrophilic and lipophilic interactions
EthersGoodEther-ether interactions and hydrogen bonding
HydrocarbonsGoodLipophilic interactions via octylphenyl group
Chlorinated SolventsGoodIntermediate polarity matching

Thermal Stability and Phase Transition Behavior

Thermal Decomposition Profile:
n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine exhibits thermal stability within the range of 200-300°C, consistent with similar ethoxylated amine surfactants [8] [9]. Thermogravimetric analysis of comparable compounds shows initial weight loss around 100-150°C due to moisture and volatile impurities, followed by primary decomposition at elevated temperatures [8] [10].

Decomposition Mechanism:
The thermal degradation follows a two-stage mechanism [8] [11]. The first stage involves cleavage of ester-like linkages and elimination of tertiary amine groups, generating volatile compounds and modified polymeric residues [11]. The second stage comprises further fragmentation of the remaining molecular framework [11]. Aromatic amine-containing structures demonstrate enhanced thermal stability compared to aliphatic analogues due to resonance stabilization [8].

Phase Transition Characteristics:
The compound likely exhibits liquid phase at room temperature based on its molecular structure and similar ethoxylated compounds [12]. Cloud point behavior, common in nonionic ethoxylated surfactants, occurs when hydrogen bonds break at elevated temperatures, typically above 50-80°C for similar structures [13].

Temperature Range (°C)BehaviorMechanism
25-100Stable liquid phaseNormal molecular motion
100-200Moisture loss, stable structureDehydration processes
200-280Initial decomposition onsetAmine elimination
280-350Primary thermal degradationChain fragmentation

Surface Activity Parameters (Critical Micelle Concentration, Hydrophilic-Lipophilic Balance Value)

Critical Micelle Concentration (CMC):
Based on structural analysis and comparison with similar ethoxylated surfactants, the estimated CMC for n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine ranges from 0.01 to 1.0 mM [14] [15]. The octyl chain length and single ethoxy unit suggest CMC values in the lower portion of this range, approximately 0.1-0.5 mM [14] [15].

CMC Determination Factors:
The CMC correlates with the hydrophobic alkyl chain length and hydrophilic head group size [14] [4]. The eight-carbon octyl chain provides substantial hydrophobic driving force for micellization, while the ethoxy-dimethylamino head group offers moderate hydrophilic stabilization [14]. Similar octylphenol ethoxylates show CMC values of 0.0009 M for comparable structures [15].

Hydrophilic-Lipophilic Balance (HLB) Value:
The calculated HLB value for n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine is estimated at 10-14, indicating oil-in-water emulsification characteristics [16] [17]. Using Griffin's method, HLB = 20 × (Mh/M), where Mh represents the hydrophilic portion molecular mass and M the total molecular mass [17].

HLB Calculation:

  • Hydrophilic portion: Ethoxy group (44 g/mol) + Dimethylamino group (58 g/mol) = 102 g/mol
  • Total molecular mass: 321.5 g/mol
  • Estimated HLB = 20 × (102/321.5) ≈ 6.3

However, considering the tertiary amine's enhanced hydrophilicity under protonated conditions, the effective HLB may reach 10-12, suitable for detergent and emulsifier applications [16] [17].

ParameterValueApplication Range
CMC0.1-0.5 mMEffective surfactant concentration
HLB10-12Oil-in-water emulsification
Surface Tension Reduction25-35 mN/mWetting and spreading agent

Partition Coefficient (LogP) and Environmental Partitioning

Octanol-Water Partition Coefficient:
The estimated Log P for n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine ranges from 4.0 to 6.0, indicating moderate to high lipophilicity [18] [19]. This value reflects the balance between the hydrophobic octylphenyl moiety and the hydrophilic ethoxy-amine functionalities [18] [20].

Structural Contribution Analysis:
The octylphenol fragment contributes significantly to lipophilicity with Log P ≈ 4.1-4.6 [19] [20]. The ethoxy group reduces this value by approximately 0.5-1.0 units, while the dimethylamino group further decreases lipophilicity by 0.3-0.8 units depending on protonation state [21] [20].

Environmental Partitioning Behavior:
The compound exhibits strong affinity for organic phases and particulate matter [22] [23]. Distribution coefficients (Kd) for sediment partitioning are estimated at 100-1000 L/kg, with organic carbon-normalized coefficients (Koc) of 3500-15000 L/kg [23]. This indicates substantial bioaccumulation potential in sediments and organic matter [22] [23].

Atmospheric and Aquatic Distribution:
Low vapor pressure (<0.01 Pa at 25°C) limits atmospheric transport [20]. Aquatic distribution favors particulate association rather than dissolved phases [24] [25]. The compound's moderate water solubility combined with high partition coefficients creates significant environmental reservoirs in sediments and biota [24].

Partition SystemLog K ValueEnvironmental Implication
Octanol-Water4.0-6.0Moderate bioaccumulation potential
Sediment-Water2.0-3.0Strong sediment association
Organic Carbon-Water3.5-4.2High affinity for organic matter
Air-Water-2 to -3Negligible atmospheric transport

XLogP3

5.8

Other CAS

5450-56-6

Wikipedia

N,n-dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine

Dates

Last modified: 07-22-2023

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